Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride structure
916602-09-0 structure
Produktname:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
CAS-Nr.:916602-09-0
MF:C9H11ClFNO2
MW:219.640545129776
MDL:MFCD12910960
CID:2625021
PubChem ID:57415665

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl
    • Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
    • Methyl L-2-(4-fluorophenyl)glycinate HCl
    • DTXSID00725443
    • MFCD12910960
    • (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
    • METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE
    • SCHEMBL1432766
    • 916602-09-0
    • CS-0139585
    • A915421
    • Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
    • (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride
    • AS-38094
    • methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
    • Methyl L-2-(4-fluorophenyl)glycinate hydrochloride
    • (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride
    • Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride
    • Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride
    • AKOS027321259
    • Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
    • MDL: MFCD12910960
    • Inchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
    • InChI-Schlüssel: JLGSKYIBZLQSFR-QRPNPIFTSA-N
    • Lächelt: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N

Berechnete Eigenschaften

  • Genaue Masse: 219.0462344g/mol
  • Monoisotopenmasse: 219.0462344g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 179
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 52.3Ų

Experimentelle Eigenschaften

  • Farbe/Form: Solid

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Sicherheitsinformationen

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
AstaTech
64180-5/G
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL
916602-09-0 97%
5g
$173 2023-09-16
AstaTech
64180-25/G
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL
916602-09-0 97%
25g
$477 2023-09-16
AstaTech
64180-1/G
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL
916602-09-0 97%
1g
$53 2023-09-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S53090-1g
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride
916602-09-0 97%
1g
¥909.0 2024-07-19
Advanced ChemBlocks
M22709-1G
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
916602-09-0 97%
1G
$155 2023-09-15
1PlusChem
1P00IHAG-1g
Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
916602-09-0 98%
1g
$39.00 2025-03-01
A2B Chem LLC
AI61416-10g
Methyl L-2-(4-fluorophenyl)glycinate HCl
916602-09-0 98%
10g
$282.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1210225-250mg
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
916602-09-0 97%
250mg
¥274.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1210225-10g
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
916602-09-0 97%
10g
¥3951.00 2024-04-25
abcr
AB307373-1g
Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, 97% (H-L-Phg(4-F)-OMe.HCl); .
916602-09-0 97%
1g
€141.50 2024-04-16

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Methanol ,  Water ;  16 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
3.1 Reagents: Hydrochloric acid ;  12 h, rt → reflux
Referenz
Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry
Mondal, Milon; et al, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt; overnight, rt → reflux
Referenz
NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides
Zhou, Fang; et al, Angewandte Chemie, 2019, 58(6), 1754-1758

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
2.1 Reagents: Hydrochloric acid ;  12 h, rt → reflux
Referenz
Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry
Mondal, Milon; et al, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, 90 °C
2.1 Solvents: Methanol ,  Water ;  16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Referenz
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Referenz
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Methanol ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Referenz
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ;  12 h, rt → reflux
Referenz
Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry
Mondal, Milon; et al, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C
Referenz
((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies
Liu, Sha; et al, European Journal of Medicinal Chemistry, 2018, 145, 649-660

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 - 4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Referenz
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
A915421
Reinheit:99%
Menge:5g
Preis ($):155.0